molecular formula C15H9F3N2O2S B2666511 N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 620541-29-9

N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B2666511
CAS No.: 620541-29-9
M. Wt: 338.3
InChI Key: PWXPQMZXVQXXSF-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl-substituted phenyl group. The final step involves the formation of the furan carboxamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions to minimize costs and maximize yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.

    Biology: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic uses, particularly in drug development for various diseases.

    Industry: Its unique chemical properties make it a candidate for use in material science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and the resulting biochemical pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, trifluoromethyl-substituted phenyl compounds, and furan carboxamides. Examples include:

  • N-(1,3-thiazol-2-yl)-5-phenylfuran-2-carboxamide
  • N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Uniqueness

N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazole and furan rings contribute to its reactivity and potential for diverse applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2S/c16-15(17,18)10-4-2-1-3-9(10)11-5-6-12(22-11)13(21)20-14-19-7-8-23-14/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXPQMZXVQXXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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